molecular formula C16H17F3N4O B2632781 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448073-24-2

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2632781
CAS No.: 1448073-24-2
M. Wt: 338.334
InChI Key: QAMWICLXGRIOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a methylene-linked trifluoromethylphenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent on the pyrazole ring may influence conformational rigidity and steric interactions in target binding .

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-23-14(10-2-3-10)8-13(22-23)9-20-15(24)21-12-6-4-11(5-7-12)16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMWICLXGRIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or ureas.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as an antileishmanial, antimalarial, or anticancer agent.

  • Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the cyclopropyl ring. Similar compounds may include other pyrazole derivatives or ureas with different substituents. These compounds may exhibit similar or distinct biological activities based on their structural differences.

Comparison with Similar Compounds

Key Structural Analogues:

1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) : Substituents: Trifluoromethylphenyl urea linked to a piperazine-thiazole scaffold. Yield: 85.3% (synthesis). ESI-MS: m/z 534.1 [M+H]⁺.

1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11m) : Substituents: Bis-trifluoromethylphenyl group. Yield: 84.7%. ESI-MS: m/z 602.2 [M+H]⁺. Key Difference: Dual trifluoromethyl groups increase molecular weight and hydrophobicity (logP) compared to the monofunctionalized target compound.

1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) :

  • Substituents : Methoxyphenyl group.
  • Yield : 85.2%.
  • ESI-MS : m/z 496.3 [M+H]⁺.
  • Key Difference : The methoxy group in 11l enhances solubility but reduces metabolic stability relative to the trifluoromethyl group.

Table 1: Comparative Properties of Selected Urea Derivatives

Compound Substituent(s) Yield (%) Molecular Weight (Da) ESI-MS ([M+H]⁺) Notable Feature(s)
Target Compound Cyclopropyl-pyrazole N/A ~379.3* N/A Rigid pyrazole core, high lipophilicity
11d Trifluoromethylphenyl 85.3 534.1 534.1 Piperazine-thiazole scaffold
11m Di(trifluoromethyl)phenyl 84.7 602.2 602.2 Enhanced hydrophobicity
11l Methoxyphenyl 85.2 496.3 496.3 Improved aqueous solubility

*Estimated based on molecular formula.

Impact of Heterocyclic Cores

The target compound’s pyrazole-cyclopropyl group contrasts with thiazole-piperazine systems in analogues like 11d and 11m. Pyrazole rings are known for their planar geometry and moderate dipole moments, which may favor interactions with hydrophobic binding pockets.

Fluorination and Bioactivity

The trifluoromethyl group in the target compound is a common bioisostere for chlorides or methyl groups, offering resistance to oxidative metabolism. This feature is shared with 11d and 11m, which exhibit high yields (85–87%) and stability, suggesting synthetic robustness for fluorinated ureas . However, excessive fluorination (e.g., 11m) may reduce solubility, necessitating formulation optimization.

Research Findings and Implications

  • Synthetic Accessibility : Urea derivatives with trifluoromethyl substituents (e.g., 11d, 11m) are synthesized in high yields (>84%), indicating reliable protocols for analogous compounds .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to methoxy-substituted analogues (e.g., 11l), favoring blood-brain barrier penetration.
    • Metabolic Stability : Trifluoromethyl groups enhance metabolic stability over chlorinated or methoxylated derivatives .
  • Crystallographic Insights : Isostructural compounds (e.g., ) with fluorophenyl groups exhibit planar conformations, suggesting similar packing behavior for the target compound, though cyclopropyl substituents may introduce steric hindrance .

Biological Activity

The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 366.43 g/mol
  • CAS Number: 82978-00-5

The structure incorporates a pyrazole moiety linked to a urea group and a trifluoromethyl phenyl ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymes: Pyrazole derivatives are known to inhibit various enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK). For example, related compounds have shown IC50 values in the nanomolar range against p38 MAPK, indicating potent inhibitory effects on this pathway .
  • Antimicrobial Activity: Some studies suggest that pyrazole derivatives can act as antimicrobial agents. A related compound demonstrated significant antibacterial activity against Staphylococcus aureus with low minimum inhibitory concentrations (MIC), highlighting the potential for treating resistant bacterial strains .

Antimicrobial Activity

A study reported the synthesis of various pyrazole derivatives, including those with trifluoromethyl groups. These compounds exhibited strong antibacterial properties against Gram-positive bacteria. The most effective derivatives showed bactericidal effects and inhibited biofilm formation .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their ability to reduce inflammation. Inhibitory effects on TNFα and IL-1 induced IL-6 production were observed, which is crucial in managing inflammatory diseases .

Study on p38 MAPK Inhibition

In a recent investigation, a series of pyrazole derivatives were tested for their ability to inhibit p38 MAPK. One compound exhibited an IC50 value of 53 nM, effectively reducing inflammatory cytokine production in human chondro-sarcoma cells. This suggests that similar compounds may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antibacterial Evaluation

Another study focused on the antibacterial efficacy of trifluoromethyl phenyl-pyrazole derivatives. Compounds demonstrated a low MIC against Staphylococcus aureus and Enterococcus faecalis, with minimal resistance development observed during treatment. This highlights the potential for these compounds in clinical applications against resistant pathogens .

Q & A

Q. Key Challenges :

  • Managing steric hindrance from the cyclopropyl group during coupling.
  • Minimizing side reactions (e.g., over-alkylation) through stoichiometric control .

Basic Research: How can structural ambiguities in NMR or mass spectrometry data be resolved for this compound?

Methodological Answer:

  • NMR Analysis :
    • 1H/13C NMR : Compare experimental shifts with computational predictions (DFT or molecular dynamics simulations). For example, the trifluoromethyl group’s deshielding effect on aromatic protons (~7.5–8.0 ppm) helps confirm regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrazole and cyclopropyl moieties .
  • Mass Spectrometry :
    • HRMS : Confirm molecular formula (e.g., [M+H]+ for C20H20F3N4O requires m/z 397.1634).
    • Fragmentation Patterns : Characterize cleavage at the urea bond (m/z 177 for the pyrazole fragment) .

Q. Common Pitfalls :

  • Isotopic patterns of fluorine (19F) may complicate MS interpretation.

Advanced Research: What computational strategies are effective for predicting binding interactions of this compound with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets in kinases. Key steps:
    • Target Selection : Prioritize kinases with known sensitivity to trifluoromethyl groups (e.g., EGFR, VEGFR) .
    • Ligand Preparation : Optimize protonation states (urea group likely neutral at physiological pH) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Focus on hydrogen bonds between the urea NH and kinase backbone carbonyls .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities. Validate with experimental IC50 data .

Q. Data Contradictions :

  • Discrepancies between predicted and experimental binding modes may arise from solvent effects or protein flexibility.

Advanced Research: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across assays)?

Methodological Answer:

Factor Impact Mitigation Strategy
Assay Conditions Serum proteins or DMSO solvent may reduce bioavailability.Use low DMSO (<0.1%) and confirm solubility via DLS.
Cell Line Variability Differential expression of efflux pumps (e.g., P-gp) affects uptake.Use isogenic cell lines or inhibitor controls.
Metabolic Stability Cytochrome P450-mediated degradation alters effective concentrations.Pre-treat with CYP inhibitors (e.g., ketoconazole).

Case Study : If IC50 in HeLa cells (1.2 μM) conflicts with A549 data (5.8 μM), perform:

  • Western Blotting : Compare target protein expression levels.
  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS .

Advanced Research: What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

Methodological Answer:

  • Chemical Proteomics :
    • Pull-Down Assays : Immobilize the compound on sepharose beads. Incubate with cell lysates; identify bound proteins via LC-MS/MS .
    • Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler).
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways).
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., EGFR T790M) to assess resistance .

Validation : Confirm MoA using siRNA knockdown or CRISPR-Cas9 KO models.

Advanced Research: How can structure-activity relationship (SAR) studies be designed to optimize potency while reducing off-target effects?

Methodological Answer:

Modification Site Rationale Example Derivatives
Cyclopropyl Group Steric bulk may hinder target engagement.Replace with vinyl or tert-butyl for flexibility.
Trifluoromethyl Enhances lipophilicity but may increase toxicity.Test -CF3 vs. -OCF3 or -CN substituents.
Urea Linkage Critical for H-bonding; modify with thiourea or amide.Assess potency loss via SPR binding assays.

Q. Synthetic Workflow :

Parallel Synthesis : Generate 20–50 analogs via combinatorial chemistry.

High-Throughput Screening : Test against primary and counter-targets (e.g., hERG for cardiotoxicity).

ADMET Profiling : Assess solubility (shake-flask), metabolic stability (microsomal assay), and permeability (Caco-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.